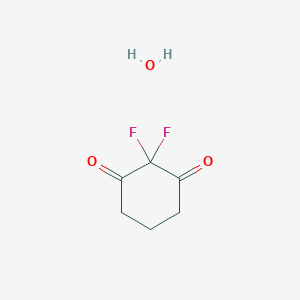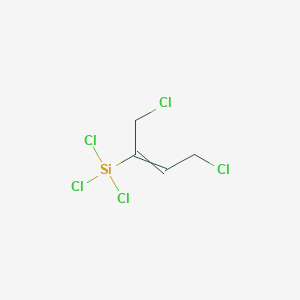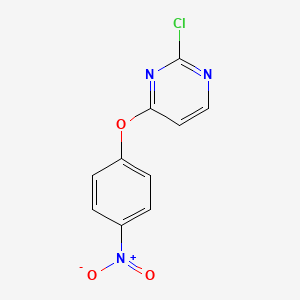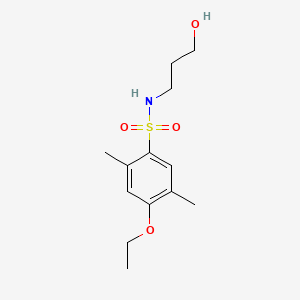
2,2-Difluorocyclohexane-1,3-dione hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclohexane-1,3-dione hydrate is a derivative of cyclohexane-1,3-dione, a compound of interest due to its versatile chemical properties and reactivity. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it a valuable intermediate in organic and heterocyclic compound synthesis.
Synthesis Analysis
The synthesis of fluorinated cyclohexane-1,3-diones, such as 2,2-Difluorocyclohexane-1,3-dione hydrate, often involves direct fluorination of cyclic 1,3-diones or through organocatalytic annulation strategies, yielding highly functionalized compounds suitable as building blocks in various chemical syntheses (Fadeyi & Okoro, 2008); (Kuan, Chien, & Chen, 2013).
Molecular Structure Analysis
Studies on the molecular structure of cyclohexane-1,3-dione derivatives, including fluorinated variants, utilize NMR and GIAO-DFT computational studies to elucidate their solution structures. These investigations confirm the significant impact of fluorination on the electronic and structural properties of the cyclohexane-1,3-dione core (Gryff-Keller & Szczeciński, 2010).
Chemical Reactions and Properties
Fluorinated cyclohexane-1,3-diones undergo various chemical reactions, forming complex structures with interesting biological and chemical properties. Their reactivity with alkyl isocyanides, for example, leads to the formation of compounds with potential applications in medicinal chemistry and materials science (Yavari, Shaabania, Asghari, Olmstead, & Safari, 1997).
Physical Properties Analysis
The introduction of fluorine atoms into the cyclohexane-1,3-dione framework significantly alters its physical properties, such as solubility, boiling point, and melting point. Direct fluorination methods have been developed to efficiently introduce fluorine atoms into the cyclohexane-1,3-dione ring, providing valuable insights into the influence of fluorination on the physical characteristics of these compounds (Chambers, Hutchinson, Batsanov, Lehmann, & Naumov, 1996).
Chemical Properties Analysis
The chemical properties of 2,2-Difluorocyclohexane-1,3-dione hydrate, such as reactivity, stability, and the nature of its reactions with various nucleophiles and electrophiles, are central to its application in synthetic chemistry. The fluorine atoms significantly influence the compound's reactivity patterns, making it an essential intermediate in the synthesis of more complex fluorinated organic molecules (Kalbagh, Karuturi, Kulala, Montgomery, Kamath, & Lal, 2020).
Scientific Research Applications
Synthesis and Reactivity of Diketopyrrolopyrroles
Diketopyrrolopyrroles, reported by Grzybowski and Gryko (2015), have been highlighted for their widespread use in dyes, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging due to their significant optical properties. The synthesis, reactivity, and optical properties of these compounds have been thoroughly reviewed, providing insights into their structural and functional versatility, which may be relevant to understanding derivatives like 2,2-Difluorocyclohexane-1,3-dione hydrate (Grzybowski & Gryko, 2015).
Mesotrione Herbicide: Efficiency and Environmental Impact
Carles, Joly, and Joly (2017) reviewed the application of mesotrione, a compound structurally related to cyclohexane-1,3-dione derivatives, focusing on its efficiency, environmental fate, and safety. The study concluded that mesotrione, when applied as recommended, exhibits a favorable toxicological and environmental profile, indicating the potential for similar compounds to be developed for agricultural use while ensuring environmental safety (Carles, Joly, & Joly, 2017).
Oxidation Reactions of Cyclohexene
Cao et al. (2018) discussed the controllable and selective oxidation of cyclohexene, leading to various industrially relevant products. This review could provide a foundational understanding of the chemical reactivity and potential applications of cyclohexane derivatives in industrial and synthetic chemistry, highlighting the importance of selective oxidation processes (Cao et al., 2018).
Hydrogen Storage in Organic Liquid Phase Carriers
Bourane et al. (2016) explored the feasibility of using organic compounds, including cycloalkanes, for hydrogen storage and delivery. This review could indirectly relate to the applications of 2,2-Difluorocyclohexane-1,3-dione hydrate in energy storage and conversion technologies, highlighting the potential of cycloalkanes as hydrogen carriers (Bourane et al., 2016).
Synthesis of Heterocyclic Compounds Based on Isatins
Sadeghian and Bayat (2022) reviewed the synthesis of heterocyclic compounds using isatins as building blocks, emphasizing the formation of a wide range of N-heterocycles. Although not directly related to 2,2-Difluorocyclohexane-1,3-dione hydrate, this review provides insights into the synthetic versatility of cyclic diones, which could be applicable to understanding the chemistry and applications of the compound (Sadeghian & Bayat, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-difluorocyclohexane-1,3-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHMICZCMOUSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717284 |
Source


|
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclohexane-1,3-dione hydrate | |
CAS RN |
183742-84-9 |
Source


|
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






